molecular formula C15H15NO5S2 B11615568 3-(5-(2,5-DI-Meo-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

3-(5-(2,5-DI-Meo-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B11615568
M. Wt: 353.4 g/mol
InChI Key: BSEGYGDDEWQDQV-XYOKQWHBSA-N
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Description

3-(5-(2,5-DI-Meo-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2,5-DI-Meo-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2,5-DI-Meo-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

3-(5-(2,5-DI-Meo-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(5-(2,5-DI-Meo-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzylidene group can interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(2,5-DI-Meo-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is unique due to its combination of a thiazolidinone ring, benzylidene group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15NO5S2

Molecular Weight

353.4 g/mol

IUPAC Name

3-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H15NO5S2/c1-20-10-3-4-11(21-2)9(7-10)8-12-14(19)16(15(22)23-12)6-5-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b12-8+

InChI Key

BSEGYGDDEWQDQV-XYOKQWHBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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